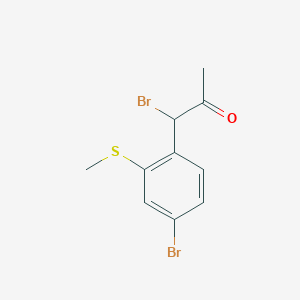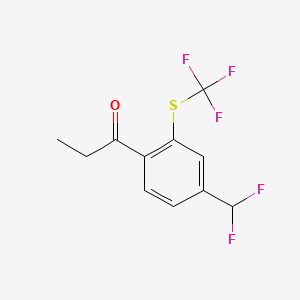
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is a chemical compound with a complex structure that includes both difluoromethyl and trifluoromethylthio groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one typically involves multiple steps, starting from simpler precursor compounds. One common synthetic route involves the introduction of the difluoromethyl and trifluoromethylthio groups onto a phenyl ring, followed by the addition of a propan-1-one moiety. The reaction conditions often require the use of specific catalysts and reagents to ensure the correct placement of the functional groups.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale chemical reactors and continuous flow processes to optimize yield and efficiency. The use of advanced purification techniques, such as chromatography and crystallization, is essential to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form different oxidation states, potentially leading to the formation of new functional groups.
Reduction: Reduction reactions can modify the compound by adding hydrogen atoms or removing oxygen atoms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, pressure, and solvent choice, are crucial for achieving the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of carboxylic acids or ketones, while reduction could produce alcohols or alkanes.
Scientific Research Applications
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various chemical reactions.
Biology: The compound may be studied for its potential biological activity and interactions with biological molecules.
Medicine: Research may explore its potential as a pharmaceutical intermediate or as a lead compound for drug development.
Industry: The compound can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one involves its interaction with specific molecular targets and pathways. The difluoromethyl and trifluoromethylthio groups can influence the compound’s reactivity and binding affinity to various enzymes or receptors. These interactions can lead to changes in biological activity, making the compound of interest for further study.
Comparison with Similar Compounds
Similar Compounds
- 1-(4-(Difluoromethyl)-3-(trifluoromethylthio)phenyl)propan-1-one
- 1-(4-(Trifluoromethylthio)phenyl)propan-1-one
Uniqueness
1-(4-(Difluoromethyl)-2-(trifluoromethylthio)phenyl)propan-1-one is unique due to the specific placement of the difluoromethyl and trifluoromethylthio groups on the phenyl ring. This structural arrangement can lead to distinct chemical and biological properties compared to similar compounds, making it a valuable subject for research and application.
Properties
Molecular Formula |
C11H9F5OS |
|---|---|
Molecular Weight |
284.25 g/mol |
IUPAC Name |
1-[4-(difluoromethyl)-2-(trifluoromethylsulfanyl)phenyl]propan-1-one |
InChI |
InChI=1S/C11H9F5OS/c1-2-8(17)7-4-3-6(10(12)13)5-9(7)18-11(14,15)16/h3-5,10H,2H2,1H3 |
InChI Key |
JOIRWLHIWBTENW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)C1=C(C=C(C=C1)C(F)F)SC(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[9-[(2R,3R,4R,5R)-5-[[bis(4-methoxyphenyl)-phenylmethoxy]methyl]-4-[2-cyanoethoxy-[di(propan-2-yl)amino]phosphanyl]oxy-3-hydroxy-3-methyloxolan-2-yl]purin-6-yl]benzamide](/img/structure/B14037697.png)
![(3R)-3-[(3R,8S,9R,10R,13R,14S,16R,17R)-3-[(2S,3R,4S,5R)-4,5-dihydroxy-3-[(2S,3R,4R,5R,6S)-3,4,5-trihydroxy-6-methyloxan-2-yl]oxyoxan-2-yl]oxy-16-hydroxy-4,4,9,13,14-pentamethyl-11-oxo-1,2,3,7,8,10,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]-6-propan-2-yl-2,3-dihydropyran-4-one](/img/structure/B14037707.png)


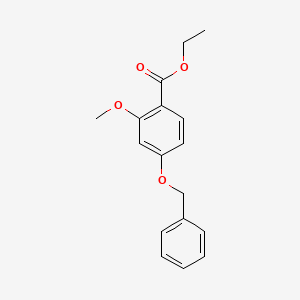
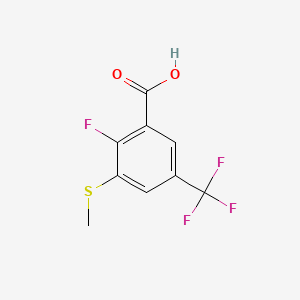

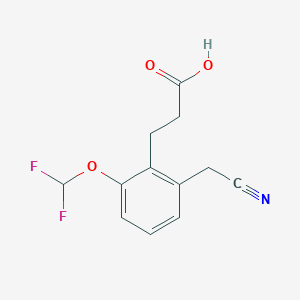
![Methyl 1-benzyl-9-methyl-4-oxo-1,4-dihydropyrido[1,2-a]pyrrolo[2,3-d]pyrimidine-2-carboxylate](/img/structure/B14037727.png)
![Tert-butyl 2-hydroxy-6-oxa-9-azaspiro[4.5]decane-9-carboxylate](/img/structure/B14037731.png)


![Tert-butyl 5-(4-formylphenyl)-3,3A,4,6A-tetrahydrocyclopenta[C]pyrrole-2(1H)-carboxylate](/img/structure/B14037752.png)
